molecular formula C10H14ClN B7944973 N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B7944973
M. Wt: 183.68 g/mol
InChI Key: ZNQJFIFFHMOZQQ-UHFFFAOYSA-N
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Description

N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a derivative of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in the scientific community for their potential therapeutic applications .

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJFIFFHMOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=CC=CC=C2C1.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1612-65-3 (Parent)
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53112-33-7
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of dihydroisoquinoline intermediates. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-methylisoquinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .

Scientific Research Applications

N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
N-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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